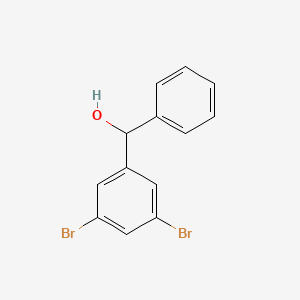
(3,5-Dibromophenyl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dibromophenyl)(phenyl)methanol is an organic compound with the molecular formula C13H10Br2O It is characterized by the presence of two bromine atoms attached to a phenyl ring and a hydroxyl group attached to a methanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (3,5-Dibromophenyl)(phenyl)methanol typically involves the bromination of benzyl alcohol derivatives. One common method is the reaction of benzyl alcohol with bromine under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5-Dibromophenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3,5-Dibromophenyl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3,5-Dibromophenyl)(phenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed effects .
Comparaison Avec Des Composés Similaires
3,5-Dibromophenol: Similar structure but lacks the phenyl methanol moiety.
(2-Amino-3,5-dibromophenyl)methanol: Contains an amino group instead of a phenyl group.
3,5-Dibromophenyl-functionalized imidazolium salts: Used in supramolecular chemistry and anti-cancer research
Uniqueness: (3,5-Dibromophenyl)(phenyl)methanol is unique due to its specific combination of bromine atoms and phenyl methanol structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
51339-31-2 |
|---|---|
Formule moléculaire |
C13H10Br2O |
Poids moléculaire |
342.02 g/mol |
Nom IUPAC |
(3,5-dibromophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Clé InChI |
BXWPEMCVLZVRMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC(=CC(=C2)Br)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



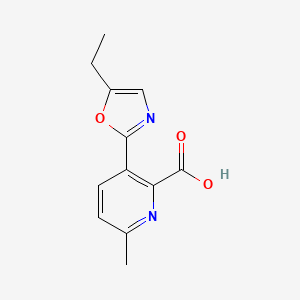

![4-(dimethylamino)-1,10,11,12a-tetrahydroxy-7-[[methoxy(methyl)amino]methyl]-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B13882780.png)
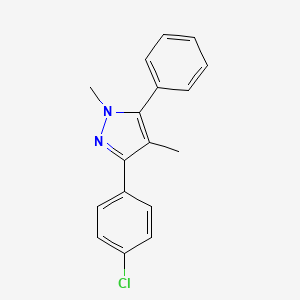
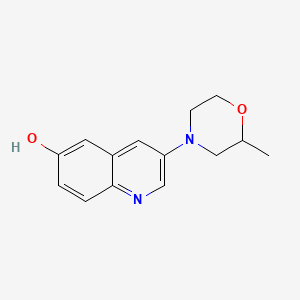
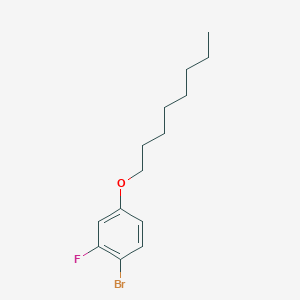
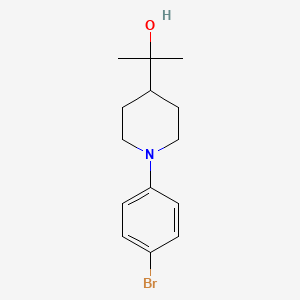
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)
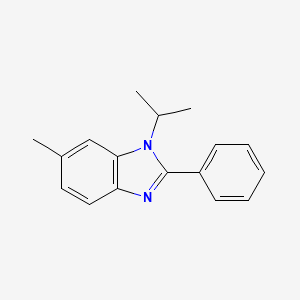


![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
